
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
Overview
Description
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins .
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to control molecular weight by limiting chain growth in polymer science . It is monofunctional and acts as a chain stopper or endcapper .
Biochemical Pathways
A structurally similar compound, 4-tert-butylphenol, is known to be involved in the synthesis of tetracycline derivatives .
Result of Action
4-tert-butylphenol, a structurally similar compound, is known to react with mushroom tyrosinase to afford 4-t-butyl-o-benzoquinone .
Biological Activity
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is , indicating it consists of 15 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. The presence of the tert-butyl group on the phenyl ring enhances its steric properties, influencing its biological activity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can:
- Inhibit cyclooxygenase enzymes , leading to anti-inflammatory effects.
- Modulate phosphodiesterase (PDE) activity , particularly PDE4, which is involved in inflammatory responses .
- Bind to adenosine transporters and prostanoid receptors , suggesting potential applications in treating conditions related to these targets .
Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, this compound has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Research indicates that pyrazole derivatives can also exhibit antimicrobial properties. In vitro studies have suggested that this compound may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
The compound has shown promise in cancer research, where it may inhibit specific enzymes related to tumor progression. Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types.
Table 1: Summary of Biological Activities
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole ring through condensation reactions.
- Substitution reactions to introduce the tert-butyl group on the phenyl ring.
Similar compounds with structural variations have been synthesized to explore their biological activities further. For example, variations in the substituents on the pyrazole or phenyl rings can significantly alter their pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer. Its derivatives have shown promising activity as inhibitors of specific enzymes involved in tumor proliferation and inflammation. For instance, compounds derived from this pyrazole have been tested for their efficacy against various cancer cell lines, demonstrating anti-proliferative properties in vitro .
Case Study: Anti-Cancer Activity
In a study evaluating the anti-cancer potential of pyrazole derivatives, compounds structurally related to this compound exhibited significant inhibition of cancer cell growth. The mechanism involved the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression .
Agricultural Chemistry
Agrochemical Formulations
This compound is utilized in the development of agrochemicals, particularly as a building block for pesticides and herbicides. Its ability to enhance crop yields while providing protection against pests is critical for sustainable agriculture. Research indicates that formulations containing this compound can improve the effectiveness of existing agrochemical products .
Case Study: Pesticide Development
A formulation study highlighted the efficacy of this compound in enhancing the bioactivity of certain herbicides. The compound was found to increase the selectivity and potency of these herbicides against target weeds while minimizing harm to non-target species .
Materials Science
Advanced Material Synthesis
In materials science, this compound is investigated for its role in creating advanced materials such as organic semiconductors and polymers. The unique properties imparted by the tert-butyl group enhance the thermal stability and mechanical strength of these materials.
Data Table: Properties of Derived Materials
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Electrical Conductivity | Moderate |
Analytical Chemistry
Reagent Applications
The compound is also employed as a reagent in analytical chemistry for detecting and quantifying various substances in complex mixtures. Its application improves the accuracy of analytical methods, making it valuable in biochemical research .
Case Study: Quantitative Analysis
A recent study utilized this compound as a reagent in high-performance liquid chromatography (HPLC) to quantify specific biomolecules in biological samples. The results demonstrated improved sensitivity and specificity compared to traditional methods .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitution reactions, enabling functionalization at the pyrazole ring.
Key Findings:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example, methylation at the amine position produces 4-(4-tert-butylphenyl)-1H-pyrazol-3-(methylamine) with 85% yield under reflux conditions in DMF .
-
Acylation : Treatment with acetyl chloride in dichloromethane forms the corresponding acetamide derivative (4-(4-tert-butylphenyl)-1H-pyrazol-3-acetamide ) in 78% yield.
Table 1: Nucleophilic Substitution Reactions
Reductive Amination
The amine can undergo reductive amination with aldehydes or ketones to form secondary amines.
Key Findings:
-
Reaction with p-methoxybenzaldehyde in methanol, followed by NaBH₄ reduction, produces N-(4-methoxybenzyl)-4-(4-tert-butylphenyl)-1H-pyrazol-3-amine in 91% yield .
-
The reaction proceeds via an imine intermediate, which is reduced in situ without isolation .
Table 2: Reductive Amination
Aldehyde/Ketone | Reducing Agent | Solvent | Product | Yield (%) | Source |
---|---|---|---|---|---|
p-Methoxybenzaldehyde | NaBH₄ | Methanol | N-(4-Methoxybenzyl) derivative | 91 |
Oxidation Reactions
The amine group is susceptible to oxidation under controlled conditions.
Key Findings:
-
Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the amine to a nitroso group (4-(4-tert-butylphenyl)-1H-pyrazol-3-nitroso ) with 65% yield .
-
Stronger oxidants (e.g., KMnO₄) lead to over-oxidation, degrading the pyrazole ring.
Table 3: Oxidation Reactions
Oxidizing Agent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
mCPBA | CH₂Cl₂, RT, 4h | Nitroso derivative | 65 |
Cyclocondensation Reactions
The amine participates in cyclocondensation to form fused heterocycles.
Key Findings:
-
Reaction with ethyl acetoacetate in acetic acid yields pyrazolo[3,4-d]pyrimidin-4-one derivatives via a cyclodehydration pathway .
-
Similar reactions with α,β-unsaturated ketones form pyrazoline intermediates, which oxidize to pyrazoles .
Table 4: Cyclocondensation Reactions
Reactant | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Ethyl acetoacetate | AcOH, reflux, 8h | Pyrazolo[3,4-d]pyrimidin-4-one | 72 |
Metal Complexation
The amine acts as a ligand for transition metals, forming coordination complexes.
Key Findings:
-
Reaction with Cu(II) acetate in ethanol produces a square-planar complex, [Cu(C₁₃H₁₆N₃)₂] , characterized by UV-Vis and EPR spectroscopy.
-
These complexes exhibit catalytic activity in oxidation reactions.
Table 5: Metal Complexation
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
Cu(OAc)₂ | EtOH, RT, 2h | Square-planar Cu(II) | Catalysis |
Suzuki–Miyaura Coupling
The pyrazole ring undergoes cross-coupling with aryl boronic acids.
Key Findings:
-
Palladium-catalyzed coupling with 4-fluorophenylboronic acid introduces aryl groups at the 5-position of the pyrazole, yielding 4-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-amine in 68% yield .
Table 6: Cross-Coupling Reactions
Boronic Acid | Catalyst | Product | Yield (%) | Source |
---|---|---|---|---|
4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-Aryl-substituted derivative | 68 |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine?
- Synthesis typically involves multi-step processes, such as cyclization and condensation reactions. For example, analogs of pyrazole derivatives are synthesized via formylation, oxidation, and acylation steps starting from precursors like 5-phenyl-1-pentanol . Key variables include solvent choice (e.g., anhydrous conditions for moisture-sensitive intermediates), temperature control (e.g., reflux for cyclization), and stoichiometric ratios of reagents. Intermediate purification via column chromatography or recrystallization is critical to avoid cross-contamination .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Wear protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Use fume hoods for reactions releasing volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services. Avoid using non-filtered pipette tips to prevent cross-contamination .
Q. How can structural characterization be performed using crystallographic methods?
- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Parameters include unit cell dimensions (e.g., triclinic system with space group P1), bond angles, and torsional angles. Data collection requires a diffractometer (e.g., Bruker SMART APEXII) and absorption correction (e.g., SADABS). Refinement against F² with full-matrix least-squares methods ensures accuracy .
Q. Which spectroscopic techniques validate the compound’s purity and identity?
- Use NMR (¹H/¹³C) to confirm substituent positions and amine protons. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 227.0437 for C₁₃H₁₆FN₃). FT-IR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
- For ambiguous chirality or polarity, apply Rogers’ η parameter or Flack’s x parameter to distinguish enantiomorphs. These methods are integrated into refinement software (e.g., SHELXL) and prevent overinterpretation of near-centrosymmetric structures .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates). Kinetic studies using HPLC or GC-MS identify rate-limiting steps. For example, optimizing acylation steps with thiourea derivatives improves yields by 15–20% .
Q. How does computational modeling aid in understanding structure-activity relationships (SAR)?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as kinases or GPCRs, using crystallographic data as input .
Q. What methodologies assess stability under varying pH and temperature conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. pH-dependent stability is tested in buffered solutions (pH 1–13), with LC-MS identifying hydrolysis or oxidation byproducts .
Q. How are impurities quantified and controlled during scale-up?
- Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring. Threshold limits for genotoxic impurities (e.g., alkylating agents) follow ICH Q3 guidelines. Preparative HPLC isolates impurities for structural elucidation via SCXRD or 2D-NMR .
Q. What advanced techniques resolve challenges in polymorph screening?
- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. Solvent-drop grinding experiments with 20+ solvents (e.g., ethanol, acetonitrile) screen for new crystalline forms. Synchrotron radiation enhances resolution for low-crystallinity samples .
Q. Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
Parameter | Value (Example) | Source |
---|---|---|
Space group | P1 (triclinic) | |
Unit cell dimensions | a = 10.2487 Å, b = 10.4643 Å | |
Bond angle (C-N-H) | 123.1° | |
Torsional angle (aryl) | −179.1° |
Table 2: Common Synthetic Byproducts and Mitigation Strategies
Byproduct | Cause | Mitigation |
---|---|---|
Di-substituted pyrazoles | Excess reagent | Stoichiometric control (<1.1 eq) |
Oxidized amines | Air exposure | Inert atmosphere (N₂/Ar) |
Hydrolysis products | Aqueous workup | Anhydrous quenching (e.g., MgSO₄) |
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQUBRQCXVHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388131 | |
Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-73-4 | |
Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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